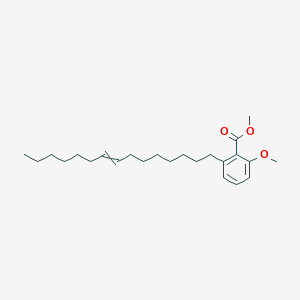
2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester is an organic compound with the molecular formula C24H38O3 and a molecular weight of 374.56 This compound is a derivative of benzoic acid, characterized by the presence of a methoxy group and a long-chain pentadecenyl group attached to the benzene ring
Preparation Methods
The synthesis of 2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester typically involves several steps:
Starting Materials: The synthesis begins with benzoic acid derivatives, which are then subjected to various chemical reactions to introduce the methoxy and pentadecenyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production methods are optimized for efficiency and yield.
Chemical Reactions Analysis
2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The methoxy and pentadecenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: These interactions can trigger signaling pathways that result in changes in cellular functions or metabolic processes.
Comparison with Similar Compounds
2-Methoxy-6-(8-pentadecenyl)benzoic acid methyl ester can be compared with other similar compounds:
Properties
Molecular Formula |
C24H38O3 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
methyl 2-methoxy-6-pentadec-8-enylbenzoate |
InChI |
InChI=1S/C24H38O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(26-2)23(21)24(25)27-3/h9-10,17,19-20H,4-8,11-16,18H2,1-3H3 |
InChI Key |
GWJVQEFQSYCXHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















